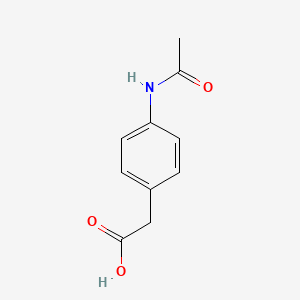

Actarit

Cat. No. B1664357

Key on ui cas rn:

18699-02-0

M. Wt: 193.20 g/mol

InChI Key: MROJXXOCABQVEF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04239901

Procedure details

150 g (0.83 mole) of 4-nitrophenylacetic acid are heated to 95° C. in 1.5 liters of glacial acetic acid. With vigorous stirring, 160 g (2.86 moles) of iron powder are added in portions in such a manner that the internal temperature does not rise above 105° C. Towards the end of the reaction, the reaction mixture clears up. 200 ml of acetic anhydride are added, and stirring is afterwards continued for a further 30 minutes at 100° C. Cooling to room temperature is allowed to take place; this is followed by suction filtration from formed iron salts, concentration to half the volume, and dilution with 1.5 liters of water. Extraction is effected three times with, in each case, one liter of ethyl acetate. This is followed by washing the organic phase with water and then concentrating it to dryness to obtain 133 g (83.1% of theory) of 4-acetamidophenylacetic acid (m.p. 168° to 170° C.).

Yield

83.1%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[C:14](OC(=O)C)(=[O:16])[CH3:15]>C(O)(=O)C.[Fe]>[C:14]([NH:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)(=[O:16])[CH3:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

160 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not rise above 105° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Towards the end of the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

this is followed by suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from formed

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

iron salts, concentration to half the volume, and dilution with 1.5 liters of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extraction

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing the organic phase with water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating it to dryness

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)NC1=CC=C(C=C1)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 133 g | |

| YIELD: PERCENTYIELD | 83.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |